3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the condensation of a 3,4-dihydroisoquinoline derivative with a 4-hydroxyquinoline derivative under specific conditions such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at the quinoline and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone would depend on its specific biological activity. It might interact with various molecular targets such as enzymes, receptors, or DNA, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline derivatives
- Quinoline derivatives
- Benzylisoquinoline alkaloids
Uniqueness
What sets 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone apart is its unique combination of isoquinoline and quinoline moieties, which could confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-3-4-8-17(15)20-11-16(18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) |
InChI Key |
CGMQQPGYVFLQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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